![molecular formula C23H17ClN6 B2589101 N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine CAS No. 890949-53-8](/img/structure/B2589101.png)
N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intermolecular condensation, cyclization, and elimination reactions . The reactions were carried out under ultrasonic-assisted conditions, which can enhance the reaction efficiency .Scientific Research Applications
- Synthesis : Researchers have developed an efficient synthesis method for 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst. These compounds exhibit fluorescence properties .
- Activity : These derivatives exhibit good antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .
- Fluorescent Whitening Agents : Triarylpyrazoline compounds have found applications as fluorescent whitening agents in the textile industry .
- High-Tech Applications : These compounds have gained prominence as laser dyes and fluorescent probes in high-tech fields .
Fluorescent Materials and Probes
Antidepressant and Antihypertensive Agents
Textile Industry
Laser Dyes and Fluorescent Probes
Heterocyclic Derivatives with Anticancer Potential
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been shown to inhibit cdk2, a key enzyme in cell cycle progression . This inhibition could potentially lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect.
Biochemical Pathways
Given the potential cdk2 inhibition, it can be inferred that the compound may impact the cell cycle regulation pathway .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant anti-proliferative activity against various cancer cell lines, potentially due to their inhibitory effect on cdk2 .
Future Directions
properties
IUPAC Name |
4-N-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1-N-phenylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6/c24-16-5-4-8-20(13-16)30-23-21(14-27-30)22(25-15-26-23)29-19-11-9-18(10-12-19)28-17-6-2-1-3-7-17/h1-15,28H,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCJNSADWBLJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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